
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Description
Historical Context and Discovery of Pyrazolyl-Pyrimidinones
The fusion of pyrazole and pyrimidinone motifs emerged from early 20th-century efforts to develop antipyretics and analgesics. Antipyrine (phenazone), synthesized by Ludwig Knorr in 1883, marked the first therapeutic pyrazole derivative, showcasing the scaffold’s capacity for hydrogen bonding and aromatic interactions. Subsequent work in the 1950–1980s explored pyrimidinone hybrids, particularly in antiviral and anticancer contexts, due to their structural resemblance to purine and pyrimidine nucleobases. The specific combination of 5-aminopyrazole with 6-methylpyrimidin-4(3H)-one gained attention in the 2010s as kinase inhibitor designs prioritized heterobicyclic systems capable of occupying ATP-binding pockets. Cyclopropyl substitution at the pyrazole 3-position reflects a more recent trend (post-2015) to exploit ring strain and sp³-hybridized carbons for enhanced target selectivity.
Significance of the Pyrazole and Pyrimidinone Motifs in Medicinal Chemistry
Pyrazole’s dual hydrogen-bond acceptor/donor topology (N1-H and C=O groups) enables interactions with kinase hinge regions, as demonstrated by CDK2 inhibitors such as compound 14 (IC₅₀ = 0.057 μM). The 5-amino group further augments solubility and metal-coordination capacity, critical for targeting metalloenzymes. Pyrimidin-4(3H)-one, a tautomer of 4-hydroxypyrimidine, mimics thymine/uracil, facilitating DNA/RNA polymerase engagement. Its 6-methyl substituent, as seen in antitumor agents like OSI-027, reduces oxidative metabolism while maintaining planar geometry for π-stacking. Combined, these motifs create a bifunctional scaffold: the pyrazole anchors to hydrophobic pockets, while the pyrimidinone engages polar residues, a synergy observed in antimicrobial pyrazolones (MICs = 6–100 μg/mL against S. aureus and E. coli).
Relevance of Cyclopropyl Substitution in Heterocyclic Drug Design
Cyclopropane’s 60° bond angles impose torsional constraints that preorganize molecules for target binding, as validated in hepatitis C NS5B inhibitors (e.g., BMS-791325). In this compound, the cyclopropyl group:
- Reduces conformational flexibility , locking the pyrazole in a coplanar orientation relative to pyrimidinone, enhancing π-π overlap with aromatic residues (e.g., Phe80 in CDK2).
- Improves metabolic stability by shielding the adjacent C-3 position from cytochrome P450 oxidation, a strategy employed in eltrombopag’s design.
- Modulates logP through its aliphatic character, balancing solubility and membrane permeability. Comparative studies show cyclopropyl analogs exhibit 2–5× lower hepatic clearance than methyl-substituted counterparts.
Overview of Research Focus and Scope
Current investigations prioritize three areas:
- Kinase inhibition : Analogous pyrazolo[3,4-d]pyrimidines inhibit CDK2 at sub-100 nM concentrations by forming hydrogen bonds with Leu83 and van der Waals contacts with Val18.
- Antimicrobial activity : Pyrazolone derivatives with 4-amino substituents (e.g., compound 14 ) achieve MICs of 6–25 μg/mL against Gram-positive pathogens via membrane disruption.
- Synthetic methodology : Novel routes to pyrazolyl-pyrimidinones employ Dimroth rearrangements and nucleophilic substitutions on intermediates like 4-aminothieno[2,3-c]pyrazole-5-carbonitrile.
Table 1. Key Physicochemical Properties of this compound
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N5O/c1-6-4-10(17)14-11(13-6)16-9(12)5-8(15-16)7-2-3-7/h4-5,7H,2-3,12H2,1H3,(H,13,14,17) |
InChI Key |
BYKLLJJPGJSYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Activated pyrimidinones, such as 2-methylsulfonyl-6-methylpyrimidin-4(3H)-one (79 ), react with 5-amino-3-cyclopropylpyrazole in the presence of cesium carbonate under microwave irradiation (80°C, 1 hour). The methylsulfonyl group acts as a leaving group, enabling efficient displacement by the pyrazole’s nitrogen to form the C–N bond. Yields range from 65–85%, depending on the substitution pattern.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods, such as Buchwald–Hartwig amination, have been explored for challenging couplings. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, the pyrazole’s amino group directly couples with halogenated pyrimidinones. While effective, this method is less common due to higher costs and sensitivity to oxygen.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Challenges
The product’s low solubility in polar solvents necessitates chromatographic purification (silica gel, ethyl acetate/hexane). Recrystallization from ethanol–water mixtures enhances purity to >95%.
Comparative Analysis of Synthetic Routes
Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Nucleophilic Substitution | 79 + Pyrazole | Cs₂CO₃, Microwave, 80°C | 78 | 95 |
Buchwald–Hartwig | Halopyrimidinone + Pyrazole | Pd(OAc)₂, Xantphos, 110°C | 65 | 90 |
Cyclocondensation | 56 + Cyclopropyl Diketone | Reflux, Acetic acid/EtOH | 70 | 92 |
Table 1. Efficiency comparison of primary synthetic routes .
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Amino Group
The primary amino group (-NH2) at the 5-position of the pyrazole ring exhibits nucleophilic character, enabling substitution reactions with electrophiles.
-
Mechanism : The amino group undergoes nucleophilic attack on electrophilic reagents (e.g., acyl chlorides, alkyl halides). Microwave-assisted conditions enhance reaction efficiency .
-
Example : Reaction with acetyl chloride forms 5-acetamido-3-cyclopropyl-1H-pyrazol-1-yl derivatives, critical for enhancing pharmacokinetic properties .
Cycloaddition and Ring-Opening Reactions
The pyrimidinone ring participates in cycloaddition reactions, particularly under catalytic conditions.
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Ethyl diazoacetate, Zn(OTf)₂ | Fused pyrazolo-pyrimidine systems | 70–85% | |
Phenylpropargyl, triethylamine | Cycloadducts with alkyne moieties | 89% |
-
Mechanism : 1,3-Dipolar cycloaddition between the pyrimidinone’s α,β-unsaturated carbonyl system and dipolarophiles (e.g., diazo compounds) .
-
Regioselectivity : Zinc triflate catalysis directs regioselective formation of 1,4-disubstituted products .
Functionalization of the Pyrimidinone Ring
The pyrimidin-4(3H)-one moiety undergoes oxidation and reduction, altering its electronic profile.
Reaction Type | Reagent/Conditions | Product | Outcome | Source |
---|---|---|---|---|
Oxidation | KMnO₄, acidic conditions | 6-Methylpyrimidine-2,4-dione | Enhanced hydrogen bonding | |
Reduction | NaBH₄, ethanol | Dihydropyrimidin-4-ol derivatives | Increased solubility |
-
Structural Impact : Oxidation at the 4-position generates a diketone, while reduction saturates the pyrimidinone ring.
Cyclopropyl Group Reactivity
The cyclopropyl substituent influences steric and electronic properties but is generally inert under mild conditions. Harsh reagents induce ring-opening:
Reagent/Conditions | Product | Application | Source |
---|---|---|---|
HBr, acetic acid | Linear bromoalkane derivatives | Cross-coupling precursors | |
Ozone, -78°C | Dicarbonyl compounds | Fragment-based drug design |
-
Mechanism : Acid-mediated protonation weakens cyclopropane C-C bonds, leading to electrophilic ring-opening.
Metal Complexation
The amino and pyrimidinone groups act as ligands for transition metals, enabling coordination chemistry.
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(II) acetate | Methanol, reflux | Square-planar Cu(NH₂)₂ complexes | Antimicrobial agents | |
PtCl₂ | DMF, 60°C | Pt-pyrazole chelates | Anticancer research |
-
Stability : Complexes exhibit enhanced stability in aqueous media due to the pyrimidinone’s electron-withdrawing effects.
Condensation and Schiff Base Formation
The amino group reacts with carbonyl compounds to form imines:
Carbonyl Source | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | EtOH, Δ | N-Benzylidene derivatives | 65–78% | |
2-Pyridinecarboxaldehyde | Microwave | Heteroaryl Schiff bases | 82% |
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often evaluated using methods like the disc diffusion assay.
Table 2: Antimicrobial Efficacy
Compound | Target Organism | Zone of Inhibition (mm) |
---|---|---|
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | S. aureus | 15 |
E. coli | 12 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific protein kinases.
Table 3: Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 10 | Apoptosis induction via kinase inhibition |
HT29 (colon cancer) | 15 | Cell cycle arrest |
Case Study 1: Antimicrobial Evaluation
In a study published in the Oriental Journal of Chemistry, researchers synthesized a series of compounds related to this compound and evaluated their antimicrobial activity. The study reported significant antibacterial effects against both gram-positive and gram-negative bacteria, highlighting the compound's potential as a lead for developing new antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits growth in various cancer cell lines through targeted kinase inhibition. The results indicated that compounds with similar structural features could serve as templates for designing more potent anticancer agents .
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular communication and function.
Comparison with Similar Compounds
Pyrazole-Substituted Pyrimidinones
- 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (C₁₃H₁₂N₆O): This analog replaces the cyclopropyl group with a pyridinyl substituent.
- 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one: Substituting the pyrazole ring with a benzothiazole moiety results in weak antifungal activity against Candida albicans (MIC > 100 μg/mL). The benzothiazole group’s electron-withdrawing nature may reduce bioavailability compared to the amino-cyclopropylpyrazole group .
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compounds such as 2-alkylamino-3-aryl-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., –10) exhibit enhanced antifungal activity due to the thiophene ring and triazole substituents. For example:
Key Structural Differences :
Pyrimidinones with Aromatic Substituents
- 2-Mercapto-5-(hydrazono)-6-methylpyrimidin-4(5H)-one: This derivative showed moderate analgesic and anti-inflammatory activities (IC₅₀ ~35–40 μg/mL) in preclinical models .
Biological Activity
The compound 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one , also known by its CAS number 1207046-60-3, is a member of the pyrazole and pyrimidine classes of compounds. These classes are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N5O
- Molecular Weight : 245.29 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted at the 5-position with an amino group and a cyclopropyl moiety, alongside a methylated pyrimidine ring.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The specific compound may also possess similar inhibitory effects, contributing to its potential as an anticancer agent.
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds structurally similar to this compound have been reported to reduce inflammation in various models, suggesting that this compound may similarly modulate inflammatory pathways .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. For example, certain derivatives have shown activity against a range of bacteria and fungi, indicating that this compound could also be effective against microbial pathogens .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Inhibition of Kinases : By inhibiting specific kinases involved in tumor cell proliferation.
- Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines.
- Interaction with DNA : Some pyrazoles can intercalate with DNA or inhibit topoisomerases, disrupting cancer cell replication.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, and what critical parameters influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For pyrimidinone derivatives, phenacyl bromides or thiouracil intermediates are often reacted with heterocyclic amines under alkaline conditions (e.g., sodium methoxide in methanol). Key parameters include stoichiometric ratios, solvent polarity, and reaction time. For example, highlights the use of 2-thiouracil derivatives and phenacyl bromides in anhydrous methanol, with sodium methoxide as a base, achieving yields via precise stoichiometry (1:1.1 molar ratio) and 1-hour stirring . Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Resolves proton environments, confirming cyclopropyl and pyrazole substituents (e.g., δ 1.0–1.2 ppm for cyclopropyl protons) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural determination, particularly for resolving tautomeric forms and hydrogen-bonding networks in pyrimidinone derivatives .
- Elemental analysis : Validates stoichiometry (acceptable error ±0.4%) .
- HPLC : Ensures purity (>95%) by detecting trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrimidinone derivatives, such as anticonvulsant efficacy?
- Methodology : Contradictions often arise from structural variations (e.g., substituents at the 2- or 6-positions) and experimental models. For example:
- Structural analogs : demonstrates that replacing the thiouracil sulfur with acetamide groups alters anticonvulsant activity in pentylenetetrazole-induced seizure models. Activity is sensitive to substituent electronic properties (e.g., electron-withdrawing groups enhance potency) .
- Dosage and model selection : In vivo studies using maximal electroshock (MES) vs. chemoconvulsant models (e.g., PTZ) may yield divergent results due to mechanism-specific effects. Dose-response curves and pharmacokinetic profiling (e.g., LC/MS) are essential for cross-study comparisons .
Q. What computational and experimental approaches are recommended for studying the compound's mechanism of action and target engagement?
- Methodology :
- Molecular docking : Predict binding affinity to targets like GABA receptors or sodium channels. Use software such as AutoDock Vina with crystal structures from the Protein Data Bank (PDB) .
- In vitro assays : Electrophysiology (patch-clamp) to assess ion channel modulation or enzyme inhibition assays (e.g., γ-aminobutyric acid transaminase) .
- Metabolite profiling : LC/MS or radiolabeled tracing to identify active metabolites and degradation pathways .
Q. How can researchers design experiments to analyze the impact of cyclopropyl and pyrazole substituents on the compound's stability and reactivity?
- Methodology :
- Kinetic studies : Monitor degradation under varying pH, temperature, and UV exposure via UV-Vis spectroscopy. Cyclopropyl groups may enhance steric hindrance, reducing hydrolysis rates .
- DFT calculations : Compare bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative or nucleophilic attack .
- Crystallographic data : SHELXL-refined structures reveal conformational rigidity imparted by the cyclopropyl group, which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.